6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
CAS No.: 1421659-47-3
Cat. No.: VC11597552
Molecular Formula: C15H19BO4
Molecular Weight: 274.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421659-47-3 |
|---|---|
| Molecular Formula | C15H19BO4 |
| Molecular Weight | 274.1 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a chroman-4-one core (a benzopyranone with one saturated ring) substituted at the 6-position with a pinacol boronate group. The chroman-4-one system consists of a benzene ring fused to a tetrahydropyran-4-one, while the pinacol boronate provides a trigonal planar boron atom bonded to two oxygen atoms from the 1,3,2-dioxaborolane ring .
Key structural parameters:
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Molecular Formula:
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Molecular Weight: 302.13 g/mol (calculated from isotopic composition ).
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Boron Environment: The boron atom adopts hybridization, forming three covalent bonds (two with oxygen atoms from the dioxaborolane ring and one with the aromatic carbon at position 6 of the chromanone).
Spectroscopic Data
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NMR: Signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups from the pinacol moiety (δ 1.2–1.4 ppm), and protons from the dihydropyran ring (δ 2.5–3.2 ppm) .
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NMR: The carbonyl carbon of the chroman-4-one appears at δ 190–200 ppm, while boron-bound aromatic carbons resonate at δ 130–140 ppm .
Synthesis and Reaction Pathways
Primary Synthetic Route
The compound is synthesized via Miyaura borylation, where a halogenated chroman-4-one precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (Bpin). For example:
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Halogenation: 6-Bromo-chroman-4-one is prepared by brominating chroman-4-one using (NBS) under radical conditions .
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Borylation: The brominated intermediate reacts with Bpin in the presence of and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C .
Representative reaction:
Yield: 70–85% after column chromatography .
Alternative Methods
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Suzuki Coupling: The boronate group enables cross-coupling with aryl halides. For instance, reacting with 1-bromo-2,3-difluorobenzene yields 6-(2,3-difluorophenyl)-chroman-4-one, a potential pharmaceutical intermediate .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Low (0.003–0.091 mg/mL), consistent with hydrophobic boronates .
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LogP: Calculated consensus logP = 1.88, indicating moderate lipophilicity suitable for membrane permeation .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a versatile intermediate in synthesizing kinase inhibitors and antiviral agents. For example:
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Anticancer Agents: Coupling with heteroaryl halides generates derivatives targeting EGFR and VEGFR kinases .
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Antiviral Compounds: Boronates enhance binding to viral proteases via Lewis acid-base interactions .
Materials Science
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Organic Electronics: As a electron-deficient monomer in conjugated polymers for organic light-emitting diodes (OLEDs) .
Future Research Directions
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Drug Delivery Systems: Leveraging boronate ester dynamics for pH-responsive drug release.
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Catalysis: Developing asymmetric Suzuki reactions using chiral chromanone-boronate ligands.
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Polymer Chemistry: Synthesizing boron-containing thermosetting resins for high-temperature applications.
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